molecular formula C19H16F3N3OS2 B284316 N-(1-phenylethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide

N-(1-phenylethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide

Cat. No. B284316
M. Wt: 423.5 g/mol
InChI Key: KNWSMJIBSBKYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-phenylethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PTP1B inhibitor, which is a protein tyrosine phosphatase that plays a crucial role in regulating insulin signaling and glucose metabolism.

Mechanism of Action

N-(1-phenylethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide works by inhibiting the activity of PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates insulin receptor substrate-1 (IRS-1), which leads to the inhibition of insulin signaling. By inhibiting PTP1B, N-(1-phenylethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide enhances insulin sensitivity and glucose metabolism.
Biochemical and Physiological Effects:
N-(1-phenylethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to improve glucose tolerance, insulin sensitivity, and glucose metabolism. It has also been shown to reduce body weight and adiposity in obese animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-phenylethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide in lab experiments is its specificity towards PTP1B. This compound does not inhibit other phosphatases, which reduces the risk of off-target effects. However, one of the limitations of using this compound is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on N-(1-phenylethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide. One of the directions is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential of this compound in the treatment of other metabolic disorders such as obesity and fatty liver disease. Additionally, further studies are needed to understand the long-term safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of N-(1-phenylethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide is a complex process that involves several steps. The first step involves the preparation of 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl)thiourea by reacting 2-amino-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine with thiourea. The second step involves the reaction of 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl)thiourea with 1-bromo-2-phenylethane to form N-(1-phenylethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide.

Scientific Research Applications

N-(1-phenylethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the treatment of type 2 diabetes. PTP1B inhibitors such as N-(1-phenylethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide have shown promising results in improving insulin sensitivity and glucose metabolism in animal models.

properties

Molecular Formula

C19H16F3N3OS2

Molecular Weight

423.5 g/mol

IUPAC Name

N-(1-phenylethyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C19H16F3N3OS2/c1-12(13-6-3-2-4-7-13)23-17(26)11-28-18-24-14(15-8-5-9-27-15)10-16(25-18)19(20,21)22/h2-10,12H,11H2,1H3,(H,23,26)

InChI Key

KNWSMJIBSBKYNK-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3

Origin of Product

United States

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